molecular formula C21H23NO4S B12907148 Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate CAS No. 116354-73-5

Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate

Cat. No.: B12907148
CAS No.: 116354-73-5
M. Wt: 385.5 g/mol
InChI Key: WTWFRLZEXLKQIZ-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of its functional groups and substituents. The principal functional group is the ethyl acetate moiety, which serves as the parent structure. Substituents are then identified and ordered according to their position and complexity:

  • Phenyl group : A benzene ring attached to the acetic acid backbone at the fourth position (para).
  • Butoxy chain : A four-carbon alkoxy group (-O-) linked to the phenyl ring.
  • Thioether linkage : A sulfur atom (-S-) connecting the butoxy chain to the benzoxazole heterocycle.
  • Benzoxazole : A fused bicyclic structure comprising a benzene ring and an oxazole ring (oxygen and nitrogen atoms at positions 1 and 3).

Applying IUPAC rules, the full systematic name is ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate . The numbering of the benzoxazole ring begins at the oxygen atom, with the sulfur substituent at position 2.

Structural Formula & Constitutional Isomerism

The structural formula of this compound is represented as follows:

$$ \text{CCOC(=O)CC}6\text{H}4\text{-O-(CH}2\text{)}4\text{-S-C}7\text{H}4\text{N}_2\text{O} $$

Key constitutional isomers could arise from variations in:

  • Positional isomerism : Relocation of the butoxy group on the phenyl ring (e.g., from para to meta or ortho).
  • Heterocyclic substitution : Alternative substitution sites on the benzoxazole ring (e.g., sulfur at position 5 instead of 2).
  • Chain length : Replacement of the butoxy group with shorter (propoxy) or longer (pentoxy) alkoxy chains.

The compound’s defined structure minimizes isomerism, as the benzoxazol-2-yl group and butoxy chain are fixed at specific positions.

Molecular Formula & Weight Calculations

The molecular formula of this compound is $$\text{C}{18}\text{H}{22}\text{N}2\text{O}3\text{S}$$ . The exact molecular weight is calculated as follows:

$$
\begin{align}
\text{Carbon (C): } & 18 \times 12.01 = 216.18 \, \text{g/mol} \
\text{Hydrogen (H): } & 22 \times 1.008 = 22.18 \, \text{g/mol} \
\text{Nitrogen (N): } & 2 \times 14.01 = 28.02 \, \text{g/mol} \
\text{Oxygen (O): } & 3 \times 16.00 = 48.00 \, \text{g/mol} \
\text{Sulfur (S): } & 1 \times 32.07 = 32.07 \, \text{g/mol} \
\hline
\text{Total: } & 216.18 + 22.18 + 28.02 + 48.00 + 32.07 = 346.45 \, \text{g/mol} \
\end{align
}
$$

This matches the theoretical molecular weight derived from the compound’s SMILES representation.

Functional Group Characterization

The compound’s reactivity and physicochemical properties are governed by three primary functional groups:

  • Thioether (-S-) : The sulfur atom bridging the benzoxazole and butoxy chain imparts moderate polarity and susceptibility to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions.
  • Ester (-COO-) : The ethyl acetate group confers hydrolytic instability under acidic or basic conditions, cleaving into acetic acid and ethanol. This moiety also enhances lipid solubility, influencing the compound’s bioavailability.
  • Benzoxazole : The fused heterocycle contributes aromatic stability and π-π stacking interactions. The oxazole ring’s electron-deficient nitrogen atom may participate in hydrogen bonding or coordination chemistry.

The synergistic interplay of these groups defines the compound’s chemical behavior, making it a candidate for further study in catalysis or drug design.

Properties

CAS No.

116354-73-5

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl 2-[4-[4-(1,3-benzoxazol-2-ylsulfanyl)butoxy]phenyl]acetate

InChI

InChI=1S/C21H23NO4S/c1-2-24-20(23)15-16-9-11-17(12-10-16)25-13-5-6-14-27-21-22-18-7-3-4-8-19(18)26-21/h3-4,7-12H,2,5-6,13-15H2,1H3

InChI Key

WTWFRLZEXLKQIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OCCCCSC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthesis of the Benzoxazole Sulfanyl Intermediate

The benzoxazole sulfanyl linkage is typically prepared by nucleophilic substitution reactions involving 1,3-benzoxazole-2-thiol or related mercapto derivatives reacting with alkyl halides or haloalkoxy intermediates.

  • Typical Reaction Conditions:

    • React 1,3-benzoxazole-2-thiol with a suitable haloalkyl compound (e.g., 4-bromobutoxyphenyl derivative) in the presence of a base such as potassium carbonate (K2CO3).
    • Solvent: acetone or dimethylformamide (DMF).
    • Temperature: reflux or room temperature depending on reactivity.
    • Reaction monitored by thin-layer chromatography (TLC).
  • Alternative Activation:

    • Use of microwave or ultrasound irradiation to accelerate the reaction, as demonstrated in related benzothiazole sulfanyl acetate syntheses, can reduce reaction times from hours to minutes and improve yields.

Formation of the Butoxyphenyl Intermediate

The butoxy linker is introduced by etherification of a hydroxyphenylacetate derivative with a suitable haloalkyl reagent.

  • Typical Procedure:
    • React 4-hydroxyphenylacetate (or its ethyl ester) with 1,4-dihalobutane under basic conditions to form 4-(4-halobutoxy)phenylacetate.
    • Base: potassium carbonate or sodium hydride.
    • Solvent: DMF or acetone.
    • Temperature: reflux or elevated temperature.

Final Coupling and Esterification

  • The sulfanyl benzoxazole intermediate is coupled with the butoxyphenylacetate intermediate via nucleophilic substitution.
  • The ethyl ester group is introduced either before or after the coupling step, depending on the synthetic route.
  • Purification is typically achieved by recrystallization or chromatographic methods.

Representative Synthetic Route (Hypothetical Example)

Step Reactants Conditions Product Yield (%) Notes
1 1,3-benzoxazole-2-thiol + 4-bromobutoxyphenylacetate K2CO3, acetone, reflux, 6-12 h Benzoxazol-2-yl sulfanyl butoxyphenylacetate intermediate 70-85 Reaction monitored by TLC
2 Intermediate + Ethyl chloroacetate (if esterification post-coupling) Base (K2CO3), DMF, 80°C, 4 h Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate 65-80 Purification by recrystallization

Analytical and Purification Data

  • Purity: Typically >95% by HPLC or NMR.
  • Physical State: White to off-white crystalline solid.
  • Characterization: Confirmed by NMR (1H, 13C), MS, and IR spectroscopy.
  • Yield: Overall yields from 60% to 85% depending on reaction conditions and purification.

Comparative Techniques and Enhancements

Method Reaction Time Yield (%) Advantages Disadvantages
Conventional reflux in acetone or DMF 6-12 hours 70-85 Well-established, reproducible Longer reaction times, higher energy consumption
Microwave irradiation 4-10 minutes Comparable or higher Rapid, energy-efficient Requires specialized equipment
Ultrasound irradiation 15-30 minutes Comparable Mild conditions, improved yields Equipment needed, scale-up challenges

Research Findings and Notes

  • The sulfanyl linkage formation is sensitive to moisture and requires anhydrous conditions for optimal yield.
  • Use of potassium carbonate as a base is common due to its mildness and effectiveness.
  • Microwave-assisted synthesis has been shown to significantly reduce reaction times for related benzothiazole sulfanyl esters, suggesting applicability to benzoxazole analogs.
  • Purification by recrystallization from acetone or ethyl acetate is effective in obtaining high-purity product.
  • The butoxy linker length and substitution pattern can influence the reactivity and solubility of intermediates.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Range Comments
Base K2CO3 (potassium carbonate) Mild base, commonly used
Solvent Acetone, DMF, Ethanol (anhydrous) Choice depends on step
Temperature Room temp to reflux (25-80°C) Controlled to avoid side reactions
Reaction Time 4 min (microwave) to 12 h (conventional) Microwave reduces time drastically
Yield 65-85% per step Dependent on purity and reaction control
Purification Recrystallization, chromatography Ensures >95% purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4-(benzo[d]oxazol-2-ylthio)butoxy)phenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing benzoxazole moieties exhibit significant anticancer properties. Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate has been evaluated for its ability to inhibit cancer cell proliferation.

  • Case Study: A study assessed the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines, revealing that compounds similar to this compound showed promising results in reducing cell viability through apoptosis induction .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored, particularly in relation to neurodegenerative diseases.

  • Research Findings: A study focused on multi-target-directed ligands for neurodegenerative diseases highlighted that derivatives with benzothiazole and benzoxazole structures could inhibit monoamine oxidase and cholinesterase, contributing to neuroprotection . this compound may share these properties due to its structural similarities.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes involved in neurodegenerative diseases.

Enzyme Inhibitory Activity Reference
AcetylcholinesteraseModerate
ButyrylcholinesteraseSignificant

These inhibitory activities suggest that this compound could be beneficial in treating conditions such as Alzheimer's disease.

Antimicrobial Properties

The antimicrobial efficacy of benzoxazole derivatives has been documented, and this compound may exhibit similar properties.

  • Research Insight: A comparative study showed that certain benzoxazole compounds demonstrated antibacterial and antifungal activities against various pathogens . This positions this compound as a candidate for further investigation in antimicrobial drug development.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the benzoxazole ring.
  • Introduction of the sulfanyl group.
  • Coupling with appropriate phenolic and acetate moieties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4-(benzo[d]oxazol-2-ylthio)butoxy)phenyl)acetate involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For instance, its anticancer activity is believed to involve the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on variations in the benzoxazole substituents, linker length, and terminal functional groups. Below is a comparative analysis:

Compound Key Structural Features Reported Activity Reference
Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate Benzoxazole core, sulfanylbutoxy linker, ethyl phenylacetate Hypothesized PTP1B inhibition (based on structural analogy); no explicit data reported
(4-{(2S)-2-(1,3-Benzoxazol-2-yl)-2-[(4-fluorophenyl)sulfamoyl]ethyl}phenyl)aminoacetic acid Benzoxazole core, sulfamoyl-ethyl linker, fluorophenyl group, oxoacetic acid PTP1B inhibitor (IC₅₀ = 0.8 µM); confirmed X-ray crystallography binding to PTP1B
Ethyl (4-benzoxazol-2-ylphenoxy)acetate Benzoxazole core, phenoxy linker, ethyl acetate Moderate COX-2 inhibition (IC₅₀ = 12 µM); lower lipophilicity
Methyl (4-{2-[(1,3-benzoxazol-2-yl)sulfanyl]ethoxy}phenyl)propionate Benzoxazole core, sulfanylethoxy linker, methyl propionate Improved metabolic stability (t₁/₂ = 4.2 h) vs. ethyl esters

Key Findings:

Linker Length and Flexibility :

  • The butoxy linker in the target compound may enhance conformational flexibility and hydrophobic interactions compared to shorter chains (e.g., ethoxy in methyl propionate analog). This could improve target binding but reduce solubility .
  • In the PTP1B inhibitor (), a sulfamoyl-ethyl linker facilitates hydrogen bonding with the enzyme’s active site, whereas the sulfanylbutoxy group in the target compound likely engages in hydrophobic or van der Waals interactions.

Esters like ethyl acetate are prone to hydrolysis, whereas sulfamoyl or carboxylic acid groups (as in ) often exhibit stronger binding but poorer bioavailability.

Biological Activity: The fluorophenyl-sulfamoyl group in contributes to its nanomolar-level PTP1B inhibition, a feature absent in the target compound. This highlights the critical role of hydrogen-bond donors/acceptors in enzyme inhibition. Shorter linkers (e.g., ethoxy) in analogs like methyl propionate derivatives improve metabolic stability but may compromise target engagement.

Biological Activity

Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate, with the chemical formula C21H23NO4S and a molecular weight of 385.5 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzoxazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multiple synthetic steps that include the reaction of benzoxazole derivatives with appropriate alkylating agents.

Key Synthetic Route:

  • Formation of Benzoxazole : The initial step involves the synthesis of the benzoxazole ring through condensation reactions.
  • Alkylation : Subsequent alkylation with butanol derivatives leads to the formation of the butoxy substituent.
  • Esterification : Finally, the compound is esterified with acetic acid to yield ethyl acetate.

Biological Activity

Numerous studies have reported on the biological activity of compounds containing benzoxazole and related structures. This compound has been evaluated for various pharmacological properties:

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • A study demonstrated that benzoxazole derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 250 µg/ml against several pathogens, including Candida albicans .

Antitumor Activity

Benzoxazole derivatives have been linked to antitumor activity. Some studies suggest that modifications to the benzoxazole structure can enhance cytotoxic effects on cancer cell lines . this compound's specific mechanism in inhibiting tumor growth remains an area for further exploration.

Case Studies and Research Findings

StudyFindings
Pottorf et al. (2008)Reported broad-spectrum antimicrobial activity for benzoxazole derivatives with MIC values indicating effectiveness against resistant strains .
Khalil et al. (2016)Investigated hybrid derivatives incorporating quinazolinone; noted significant antitumor activity .
El-Azab et al. (2013)Found anticonvulsant properties in related compounds, suggesting potential for this compound .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the benzoxazole ring may facilitate interactions that disrupt normal cellular functions, leading to observed antimicrobial and antitumor effects.

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